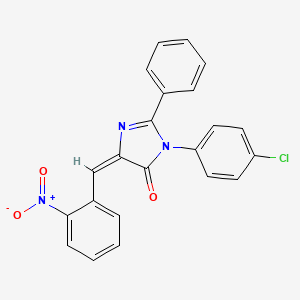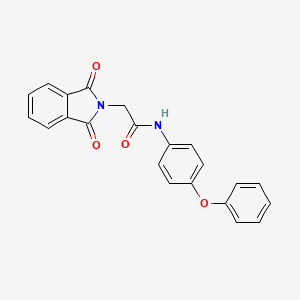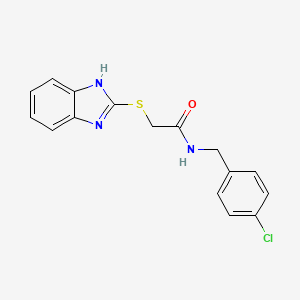![molecular formula C12H10BrNO2S B4921605 1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)
1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine, also known as 5-APDB, is a synthetic compound that belongs to the class of entactogens. It is structurally similar to the popular recreational drug MDMA (3,4-methylenedioxymethamphetamine) and has been studied for its potential therapeutic applications.
Mécanisme D'action
1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine acts as a serotonin releaser and reuptake inhibitor, increasing the levels of serotonin in the brain. It also activates the release of dopamine and norepinephrine, which are neurotransmitters associated with pleasure and arousal. The exact mechanism of action of 1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine is not fully understood and requires further research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine are similar to those of MDMA. It produces feelings of euphoria, empathy, and increased sociability. It also increases heart rate, blood pressure, and body temperature. These effects are thought to be due to the release of serotonin, dopamine, and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine in lab experiments include its structural similarity to MDMA, which allows for comparisons between the two compounds. It also has a longer duration of action than MDMA, which may be useful for studying the long-term effects of entactogens. The limitations of using 1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine in lab experiments include the lack of research on its safety and potential side effects, as well as the potential for abuse and misuse.
Orientations Futures
Future research on 1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine should focus on its potential therapeutic applications in the treatment of psychiatric disorders and its use in psychotherapy. It should also investigate the long-term effects of the compound on the brain and the potential for neurotoxicity. In addition, research should be conducted on the safety and potential side effects of 1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine, as well as its potential for abuse and misuse. Finally, studies should be conducted to better understand the mechanism of action of 1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine and its effects on the brain.
Méthodes De Synthèse
The synthesis of 1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine involves the reaction of 1,3-benzodioxole with 5-bromo-2-thiophenemethylamine in the presence of a reducing agent such as lithium aluminum hydride. The final product is obtained by purification through column chromatography. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its use in psychotherapy and as an adjunct to traditional treatments. In addition, 1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine has been studied for its potential use in neuroscience research to better understand the mechanisms of action of entactogens and their effects on the brain.
Propriétés
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-12-4-2-9(17-12)6-14-8-1-3-10-11(5-8)16-7-15-10/h1-5,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAIINJUXMOBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)

![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)



![3-(4-bromophenyl)-1-{4-[(difluoromethyl)sulfonyl]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4921612.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)